

A Spectroscopic Showdown: Unmasking the Transformation of 2-Aminobenzhydrol to 2-Aminobenzophenone

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Compound of Interest

Compound Name: **2-Aminobenzhydrol**

Cat. No.: **B079127**

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For researchers, scientists, and professionals in drug development, a detailed understanding of chemical transformations is paramount. This guide provides a comprehensive spectroscopic comparison of the starting material, **2-Aminobenzhydrol**, and its oxidized product, 2-Aminobenzophenone, a crucial intermediate in the synthesis of various pharmaceuticals.

This guide presents a side-by-side analysis of the key spectroscopic changes observed during the oxidation of **2-Aminobenzhydrol**. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we can elucidate the structural modifications that occur during this pivotal reaction. While experimental data for 2-Aminobenzophenone is readily available, obtaining a complete experimental dataset for **2-Aminobenzhydrol** proved challenging. Therefore, for comparative purposes, spectroscopic data for the closely related compound, diphenylmethanol, is used as a proxy to infer the characteristics of **2-Aminobenzhydrol**.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Aminobenzhydrol** (approximated from diphenylmethanol) and 2-Aminobenzophenone.

Table 1: ^1H NMR Spectroscopic Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Aminobenzhydrol	~7.20-7.40	m	10H	Aromatic Protons
~5.80	s	1H	CH-OH	
~4.50 (broad s)	s	2H	NH ₂	
~2.20	s	1H	OH	
2-Aminobenzophenone	7.63-7.64	m	2H	Aromatic Protons
7.31-7.54	m	4H		Aromatic Protons
7.26-7.28	m	1H		Aromatic Protons
6.74	d	1H		Aromatic Proton
6.60	t	1H		Aromatic Proton
6.09 (broad s)	s	2H		NH ₂

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Compound	Chemical Shift (δ) ppm	Assignment
2-Aminobenzhydrol	~143.8	Aromatic C (ipso to CH-OH)
~128.5	Aromatic CH	
~127.6	Aromatic CH	
~126.5	Aromatic CH	
~76.3	CH-OH	
2-Aminobenzophenone	199.1	C=O
150.9	Aromatic C (ipso to NH ₂)	
140.1	Aromatic C (ipso to C=O)	
134.6	Aromatic CH	
134.2	Aromatic CH	
131.0	Aromatic CH	
129.1	Aromatic CH	
128.1	Aromatic CH	
118.2	Aromatic C	
117.0	Aromatic CH	
115.5	Aromatic CH	

Table 3: IR Spectroscopic Data Comparison

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Aminobenzhydrol	~3360 (broad)	O-H stretch
~3400-3300	N-H stretch	
~3060-3030	Aromatic C-H stretch	
~1600, 1490	Aromatic C=C stretch	
~1030	C-O stretch	
2-Aminobenzophenone	3481, 3357	N-H stretch
1624	C=O stretch	
1597, 1568	Aromatic C=C stretch	
1289	C-N stretch	

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-Aminobenzhydrol	199.25	182 (M-OH) ⁺ , 167 (M-H ₂ O-NH ₂) ⁺ , 105 (C ₆ H ₅ CO) ⁺ , 77 (C ₆ H ₅) ⁺
2-Aminobenzophenone	197.23	120 (M-C ₆ H ₅) ⁺ , 92 (C ₆ H ₄ NH ₂) ⁺ , 77 (C ₆ H ₅) ⁺

Table 5: UV-Vis Spectroscopic Data Comparison

Compound	λ _{max} (nm)	Solvent
2-Aminobenzhydrol	Not available	
2-Aminobenzophenone	~234, 385	Ethanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Oxidation of 2-Aminobenzhydrol to 2-Aminobenzophenone

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).

Materials:

- **2-Aminobenzhydrol**
- Pyridinium Chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica Gel
- Sodium Bicarbonate solution (saturated)
- Anhydrous Magnesium Sulfate
- Rotary Evaporator
- Glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

- In a dry round-bottom flask, dissolve **2-Aminobenzhydrol** in anhydrous dichloromethane.
- Add Pyridinium Chlorochromate (PCC) to the solution in one portion with stirring. A typical molar ratio of substrate to PCC is 1:1.5.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

- Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.

2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

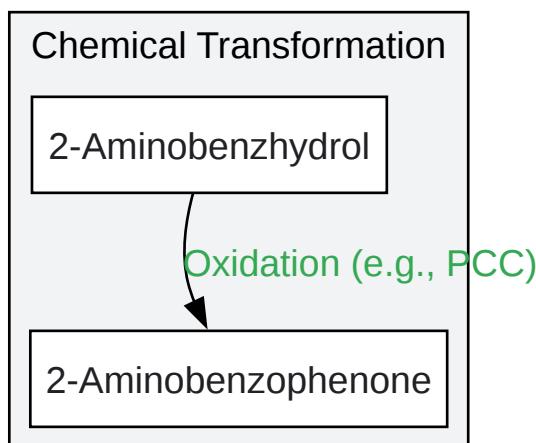
- Data Acquisition: Obtain the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

2.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).
- Instrumentation: A UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-800 nm) to identify the wavelengths of maximum absorbance (λ_{max}).

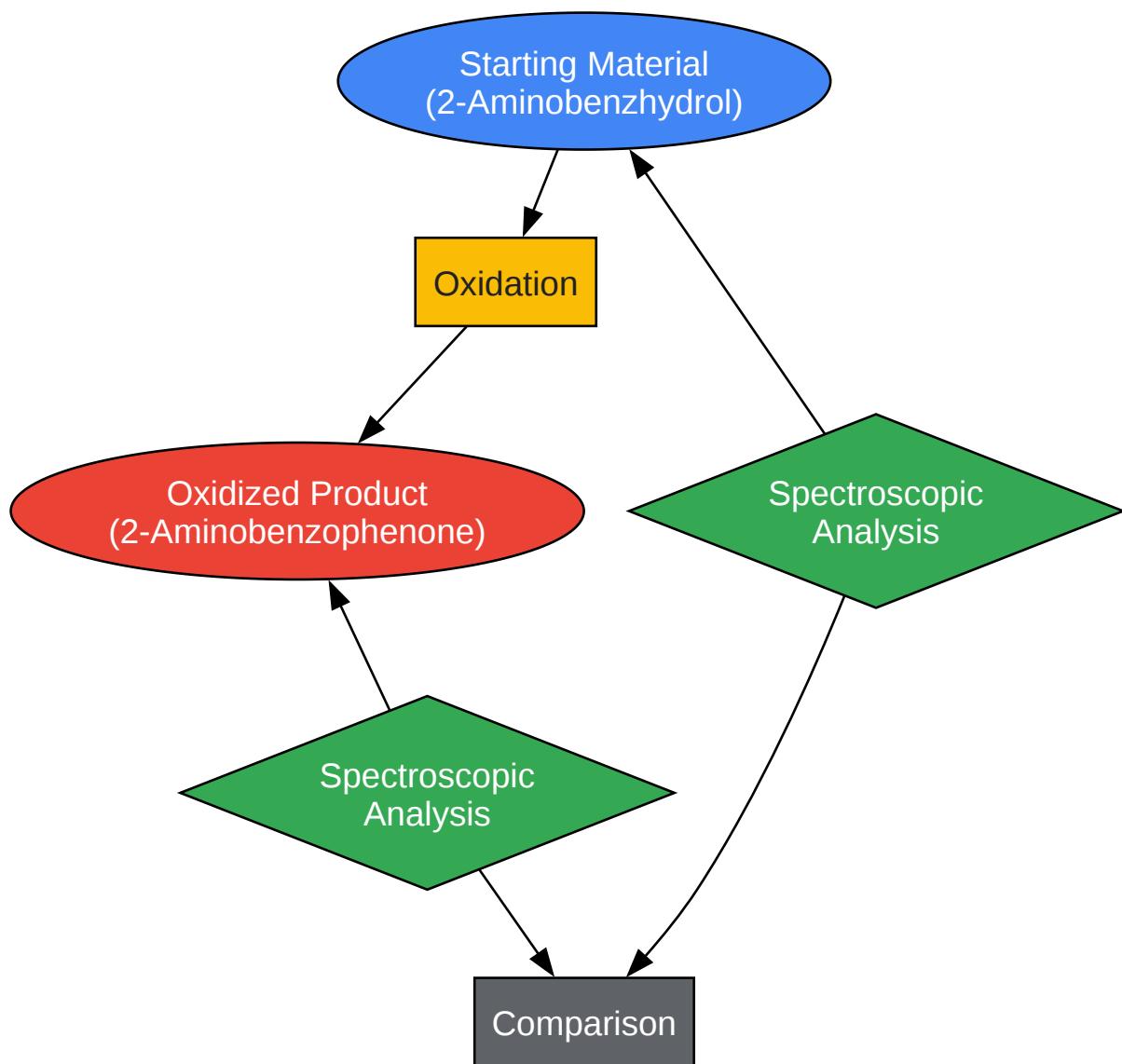
Visualizing the Transformation and Workflow

The following diagrams, generated using Graphviz, illustrate the chemical transformation and the experimental workflow.



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Caption: Oxidation of **2-Aminobenzhydrol** to 2-Aminobenzophenone.



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Caption: Experimental workflow for comparison.

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